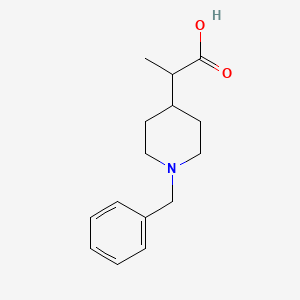
2-(1-Benzylpiperidin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzylpiperidin-4-yl)propanoic acid is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a benzyl group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)propanoic acid typically involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with acrylonitrile to form 2-(1-benzylpiperidin-4-yl)acetonitrile, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .
化学反応の分析
Types of Reactions
2-(1-Benzylpiperidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzyl ketone or benzyl carboxylic acid.
Reduction: Benzyl alcohol.
Substitution: Bromobenzyl or nitrobenzyl derivatives.
科学的研究の応用
2-(1-Benzylpiperidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(4-Benzylpiperidin-1-yl)propanoic acid
- 3-(1-Benzylpiperidin-4-yl)propanoic acid
- 2-(4-Biphenyl)propanoic acid
Uniqueness
2-(1-Benzylpiperidin-4-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
生物活性
2-(1-Benzylpiperidin-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound features a benzyl group attached to a piperidine ring, with a propanoic acid moiety. This unique configuration contributes to its interaction with various biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Analgesic Activity : The compound has been studied for its potential analgesic effects, similar to other piperidine derivatives. Its interaction with opioid receptors suggests a mechanism that could modulate pain perception.
- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Opioid Receptors : The compound may act as an agonist at mu-opioid receptors, which are crucial in pain modulation.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.
Case Studies
- Analgesic Efficacy : A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a therapeutic agent for pain management.
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound reduced nitric oxide production in activated macrophages, indicating its role in modulating inflammatory responses.
Data Table: Summary of Biological Activities
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC名 |
2-(1-benzylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C15H21NO2/c1-12(15(17)18)14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,17,18) |
InChIキー |
COVLHGVAWGONRH-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCN(CC1)CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















